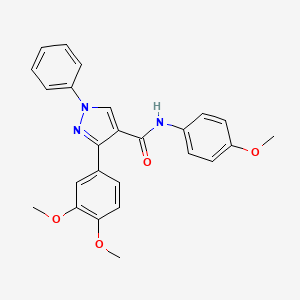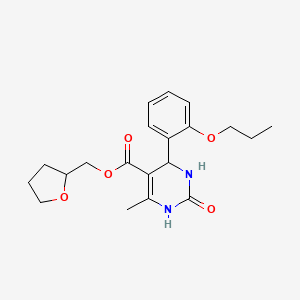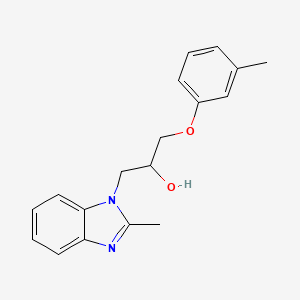![molecular formula C19H23NO5 B5204470 2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5204470.png)
2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine, commonly known as Methylone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a stimulant and entactogen drug that is used for recreational purposes. Methylone has been found to have similar effects to MDMA (ecstasy). However, it has not been approved for medical use and is classified as a Schedule I controlled substance in the United States.
Mecanismo De Acción
Methylone works by binding to and blocking the reuptake of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in feelings of euphoria, increased energy, and heightened mood.
Biochemical and Physiological Effects:
Methylone has been found to have similar effects to MDMA, including increased heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, a hormone that is involved in social bonding and trust. Methylone has been found to cause less neurotoxicity than MDMA, but it still has the potential to cause harm to the brain and nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylone has been used in animal studies to investigate its effects on behavior, cognition, and neurotransmitter systems. It has been found to have potential therapeutic effects for the treatment of depression and anxiety. However, its recreational use and potential for abuse limit its usefulness as a research tool.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic effects of Methylone. Studies should investigate its effects on specific neurotransmitter systems and its potential use in combination with other medications. Additionally, research should focus on developing safer and more effective alternatives to Methylone for the treatment of depression, anxiety, and PTSD.
Métodos De Síntesis
The synthesis of Methylone involves the reaction of 3,4-dimethoxyphenylacetone with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of sodium borohydride. This reaction produces Methylone as the final product.
Aplicaciones Científicas De Investigación
Methylone has been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and emotions.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-21-15-5-4-13(8-16(15)22-2)6-7-20-11-14-9-17(23-3)19-18(10-14)24-12-25-19/h4-5,8-10,20H,6-7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJPQDDAGSVRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC3=C(C(=C2)OC)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B5204400.png)
![4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-piperazinone](/img/structure/B5204406.png)
![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)

![1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)
![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)
![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5204466.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)
